molecular formula C12H10F3N3 B6457430 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2549041-38-3

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine

Katalognummer B6457430
CAS-Nummer: 2549041-38-3
Molekulargewicht: 253.22 g/mol
InChI-Schlüssel: CNGYKQNULGCQIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine, or 6-(DFMPA), is a novel fluorinated pyrimidine amine compound developed as a potential therapeutic agent for a variety of diseases. It is a synthetic drug that has shown promise in preclinical and clinical studies due to its unique properties and mechanism of action. 6-(DFMPA) has been studied for its potential applications in cancer, metabolic diseases, and neurological diseases.

Wissenschaftliche Forschungsanwendungen

6-(DFMPA) has been studied in a variety of scientific research applications. It has been studied for its potential use in cancer, metabolic diseases, and neurological diseases. In cancer, 6-(DFMPA) has been studied for its potential as an anti-tumor agent. In metabolic diseases, 6-(DFMPA) has been studied for its potential to modulate glucose metabolism. In neurological diseases, 6-(DFMPA) has been studied for its potential to modulate the activity of neurotransmitters.

Wirkmechanismus

The mechanism of action of 6-(DFMPA) is not yet fully understood. However, it is believed to act on a variety of targets in the body. One of the main targets is believed to be the G-protein coupled receptor (GPCR) family, which are involved in the regulation of many physiological processes. 6-(DFMPA) has also been shown to modulate the activity of enzymes involved in glucose metabolism, and to modulate the activity of neurotransmitters involved in neurological diseases.
Biochemical and Physiological Effects
6-(DFMPA) has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, modulate glucose metabolism, and modulate the activity of neurotransmitters. In clinical studies, it has been shown to have anti-tumor effects, to improve glucose control in diabetes, and to improve symptoms of neurological diseases.

Vorteile Und Einschränkungen Für Laborexperimente

6-(DFMPA) has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize and purify. It also has a low toxicity profile, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is expensive, and its effects on humans have not yet been fully explored.

Zukünftige Richtungen

The potential future directions for 6-(DFMPA) are numerous. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to explore its potential use in the treatment of cancer, metabolic diseases, and neurological diseases. Other potential future directions include exploring its potential as a drug delivery system, and as a tool for drug discovery. Finally, further research is needed to optimize its synthesis and purification methods, and to develop more cost-effective ways to produce it.

Synthesemethoden

The synthesis of 6-(DFMPA) involves a multi-step process that begins with a commercially available starting material, 2-methylpyrimidine. The pyrimidine ring is then modified to form a 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine. This process includes the introduction of a methyl group, the introduction of two fluorine atoms, and the introduction of a phenyl group. The resulting compound is then purified and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Eigenschaften

IUPAC Name

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGYKQNULGCQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.